

# Celaphanol A: A Technical Guide to its Discovery and Natural Sources

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## Compound of Interest

Compound Name: Celaphanol A

Cat. No.: B15592588

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## Introduction

**Celaphanol A** is a naturally occurring trinorditerpene that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the discovery of **Celaphanol A**, its known natural sources, and the experimental methodologies employed for its isolation and characterization. The information is tailored for researchers, scientists, and professionals in the field of drug development.

## Physicochemical Properties of Celaphanol A

Property	Value	Source
CAS Number	244204-40-8	[1]
Molecular Formula	C <sub>17</sub> H <sub>20</sub> O <sub>4</sub>	[1]
Molecular Weight	288.3 g/mol	[1]
Purity	>98% (Commercially available standard)	[1]

## Discovery and Natural Sources

**Celaphanol A** was first reported in the scientific literature in 2002.[1] It was isolated during a search for inhibitors of NF-κB activation and nitric oxide production from the roots of *Celastrus*

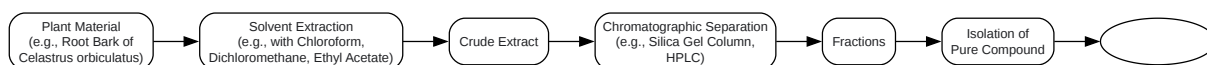
orbiculatus, a perennial vine native to East Asia.[1] Subsequent studies have also identified **Celaphanol A** in the stems of Celastrus stephanotifolius.[1]

Natural Source	Plant Part	Geographical Distribution
Celastrus orbiculatus	Root bark, Roots	East Asia
Celastrus stephanotifolius	Stems	Not specified in available literature

## Experimental Protocols

The isolation and characterization of **Celaphanol A** involve standard phytochemistry techniques. The general workflow is outlined below.

### General Isolation Workflow



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Caption: Generalized workflow for the isolation of **Celaphanol A** from its natural sources.

## Detailed Methodologies

1. Plant Material Collection and Preparation: The root bark of Celastrus orbiculatus is collected and air-dried. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction: The powdered plant material is subjected to solvent extraction. Common solvents used for this purpose include chloroform, dichloromethane, and ethyl acetate.[1] The extraction is typically performed at room temperature over an extended period with agitation to ensure maximum recovery of secondary metabolites. The resulting mixture is then filtered to separate the solvent extract from the plant residue.

3. Chromatographic Separation: The crude extract is concentrated under reduced pressure to yield a residue. This residue is then subjected to a series of chromatographic techniques to separate the complex mixture of compounds.

- Column Chromatography: The crude extract is often first fractionated using open column chromatography on silica gel. A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient) is used to elute different fractions.
- High-Performance Liquid Chromatography (HPLC): Fractions containing **Celaphanol A**, as identified by preliminary analysis (e.g., thin-layer chromatography), are further purified using preparative or semi-preparative HPLC. A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a methanol-water or acetonitrile-water gradient) is typically employed to achieve high purity.

4. Structure Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic methods:

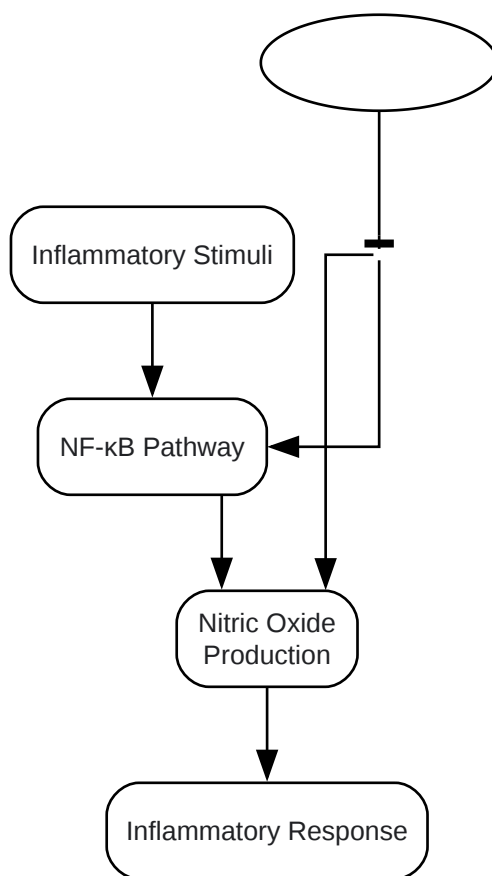
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula.
- X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of the three-dimensional structure and absolute configuration of the molecule.<sup>[1]</sup>

## Biological Activity

**Celaphanol A** has been reported to exhibit moderate inhibitory activity against NF- $\kappa$ B activation and nitric oxide production, suggesting potential anti-inflammatory properties.<sup>[1]</sup> Furthermore, dimeric forms of **Celaphanol A**, known as (M)-bi**Celaphanol A** and (P)-bi**Celaphanol A**, which are also isolated from *Celastrus orbiculatus*, have demonstrated neuroprotective effects.<sup>[1]</sup> Specifically, (M)-bi**Celaphanol A** showed a significant neuroprotective effect against hydrogen peroxide-induced cell viability decrease in PC12 cells

at a concentration of 1  $\mu\text{M}$ , while (P)-bi**Celaphanol A** and **Celaphanol A** monomer exhibited similar effects at 10  $\mu\text{M}$ .<sup>[1]</sup>

## Putative Signaling Pathway Inhibition



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Caption: Proposed inhibitory action of **Celaphanol A** on the NF-κB signaling pathway.

## Conclusion

**Celaphanol A** represents an interesting natural product with potential therapeutic applications. This guide has summarized the key information regarding its discovery from *Celastrus* species and the standard experimental procedures for its isolation and characterization. Further research into its mechanism of action and potential for drug development is warranted.

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## References

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